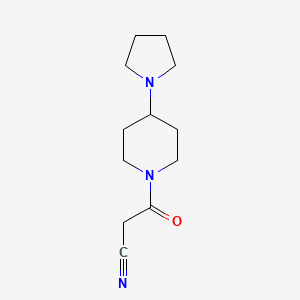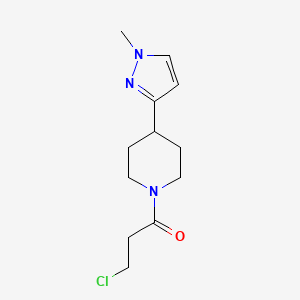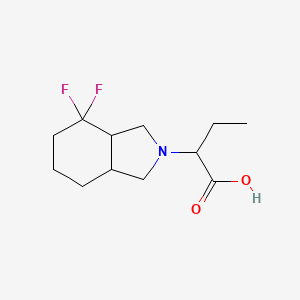
(1-(2-Aminoethyl)indolin-6-yl)methanol
Overview
Description
1-(2-Aminoethyl)indolin-6-yl)methanol, also known as AIM, is an organic compound that is used in a variety of scientific research applications. AIM is a versatile compound that can be used in a variety of experiments and has been used in a wide range of research applications, from drug design to biochemistry. AIM has a wide range of biochemical and physiological effects, which makes it an ideal compound for a variety of research applications.
Scientific Research Applications
Enantioselective Catalysis : (S)-α,α-Diphenyl-(indolin-2-yl)methanol, a derivative of (1-(2-Aminoethyl)indolin-6-yl)methanol, is used as a chiral catalyst for borane reductions of prochiral ketones to chiral secondary alcohols. This catalysis is significant for the synthesis of optically pure compounds (Martens et al., 1992).
Synthesis of Spiro Compounds : The compound is involved in multicomponent reactions leading to the formation of spiro compounds, such as spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], which are of interest due to their unique structural and potentially pharmacological properties (Yang et al., 2015).
Antimalarial Drug Synthesis : It plays a role in the Ru(ii)-NHC catalyzed synthesis of antimalarial arylidene oxindoles. This method was successfully applied for the synthesis of the bioactive drug TAS-301 and other derivatives, demonstrating significant activity against the Plasmodium falciparum parasite (Bisht et al., 2018).
Lipid Dynamics Studies : Methanol, a common solvent for this compound, significantly impacts lipid dynamics in biological and synthetic membranes. This has implications for understanding the role of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).
Construction of Polyheterocyclic Systems : It's involved in reactions leading to the construction of unique polyheterocyclic compounds like pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, which are of interest for their complex structures and potential biological activities (Cao et al., 2019).
Corrosion Inhibition : A derivative, 3-((3-(2-hydroxyphenyl)-5-thioxo-1,2,4-triazol-4-yl)imino)indolin-2-one, synthesized using a similar compound, shows high corrosion inhibition activity for mild steel in sulfuric acid solution. This demonstrates its potential use in corrosion prevention (Al-Taweel et al., 2020).
Fluorescent Chemosensors : A rhodamine-based compound, closely related to this compound, serves as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the utility of these compounds in analytical chemistry for metal ion detection (Roy et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (1-(2-aminoethyl)indolin-6-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit cholinesterase activity , which could potentially alter neurotransmission in the nervous system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinergic signaling .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be diverse and dependent on the specific target and biological context.
Biochemical Analysis
Biochemical Properties
(1-(2-Aminoethyl)indolin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activities by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, which is relevant for treating neurodegenerative diseases . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as pH, temperature, and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a significant role in their biotransformation . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives are often transported across cell membranes by solute carrier transporters, which facilitate their uptake and distribution . Additionally, this compound may bind to plasma proteins, affecting its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
properties
IUPAC Name |
[1-(2-aminoethyl)-2,3-dihydroindol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-2-1-9(8-14)7-11(10)13/h1-2,7,14H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWFESAELWAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)
![piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1478778.png)
![5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478779.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1478781.png)




![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)

